4-amino-N-(4-chlorophenyl)benzamide

概要

説明

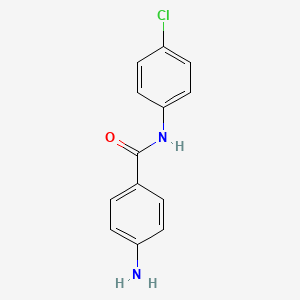

4-amino-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H11ClN2O It is a derivative of benzamide, featuring an amino group at the 4-position of the benzamide ring and a chloro-substituted phenyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-chlorophenyl)benzamide typically involves the reaction of 4-chloroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chloroaniline+benzoyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of solvents such as dichloromethane or toluene, and the reaction may be carried out under reflux conditions to ensure complete conversion of the starting materials.

化学反応の分析

Types of Reactions

4-amino-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Hydroxyl or alkoxy-substituted derivatives.

科学的研究の応用

Anticancer Activity

Research has indicated that 4-amino-N-(4-chlorophenyl)benzamide exhibits significant anticancer properties. A study highlighted its effectiveness as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), which is crucial for regulating blood sugar levels in diabetic patients. The compound's derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation.

- Case Study : In a study involving human small cell lung carcinoma (NCI-H446), the compound demonstrated a remarkable inhibitory effect on cell proliferation with an IC50 value lower than 15 µM, indicating potent anti-tumor activity .

Dipeptidyl Peptidase-IV Inhibition

The compound has been explored as a potential DPP-IV inhibitor, which is relevant in the treatment of type 2 diabetes mellitus. The design and synthesis of N-substituted aminobenzamide derivatives have shown promising results in enhancing DPP-IV inhibition compared to standard reference compounds.

- Data Table: DPP-IV Inhibition Activity

| Compound | IC50 (µM) | Activity (%) |

|---|---|---|

| This compound | < 20 | 38% at 100 µM |

| Reference Compound | > 50 | - |

This table illustrates the comparative efficacy of the compound against established inhibitors .

Antimicrobial Properties

The synthesis of various derivatives of this compound has led to the discovery of compounds with notable antimicrobial activity against Gram-positive bacteria and fungi. These findings suggest that modifications to the benzamide structure can enhance its bioactivity.

作用機序

The mechanism of action of 4-amino-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression .

類似化合物との比較

Similar Compounds

- 2-amino-N-(4-chlorophenyl)benzamide

- N-(4-amino-2-chlorophenyl)benzamide hydrochloride

- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

4-amino-N-(4-chlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chloro-substituted phenyl ring makes it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications.

生物活性

4-amino-N-(4-chlorophenyl)benzamide, also known by its chemical formula C13H11ClN2O, is an organic compound with significant biological activity. This compound belongs to the class of benzanilides and is characterized by an amide functional group and an aromatic structure. The presence of a chlorine atom enhances its biological properties, making it a subject of interest in medicinal chemistry.

- Molecular Weight : Approximately 248.69 g/mol

- Chemical Structure :

- Contains a 4-chloro substituent on one phenyl ring.

- An amino group attached to the adjacent benzamide structure.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an antimicrobial agent and in cancer therapy. Its interactions with cellular pathways, especially those mediated by vascular endothelial growth factor A (VEGFA), are crucial for its pharmacological effects.

- Antimicrobial Activity :

- The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use in treating infections.

- Cancer Therapy :

- It interferes with VEGFA-mediated signaling pathways, which are essential for angiogenesis—the formation of new blood vessels from existing ones. This is particularly relevant in tumor growth and metastasis.

- Inhibition of these pathways may lead to reduced tumor proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Properties :

A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the chlorophenyl group for enhanced activity . -

VEGFA Pathway Interaction :

Research has shown that this compound can inhibit the binding of VEGFA to its receptor KDR (Kinase Insert Domain Receptor), which plays a pivotal role in angiogenesis. This inhibition was quantified using techniques like surface plasmon resonance, demonstrating a significant decrease in receptor activation upon treatment with the compound .

Data Table: Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Human Intestinal Absorption : High probability of absorption (0.9124).

- Blood-Brain Barrier : High permeability (0.9802).

- CYP450 Interaction : Acts as an inhibitor for several CYP450 enzymes, indicating potential drug-drug interactions .

Toxicological assessments have shown that while it exhibits some degree of toxicity in Ames tests, its carcinogenic potential remains unclear, necessitating further investigation .

特性

IUPAC Name |

4-amino-N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKZAVMWGNJMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408659 | |

| Record name | 4-amino-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-97-5 | |

| Record name | 4-amino-N-(4-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。